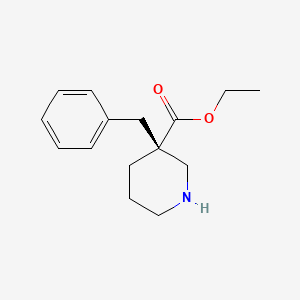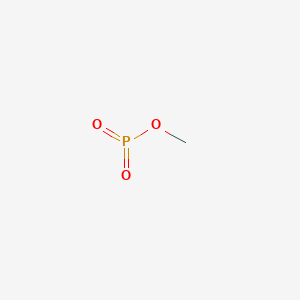
Methoxyphosphinate
Overview
Description
Molecular Structure Analysis
The molecular structure of Methoxyphosphinate consists of one carbon atom, three hydrogen atoms, one phosphorus atom, and three oxygen atoms . The InChI representation of the molecule isInChI=1S/CH3O3P/c1-4-5(2)3/h1H3 . Physical And Chemical Properties Analysis
Methoxyphosphinate has a molecular weight of 94.006 g/mol . It has a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 0 . The compound has a Topological Polar Surface Area of 43.4 Ų and a Heavy Atom Count of 5 .Scientific Research Applications
Base-Excision Repair Pathway Studies : Methoxyphosphinate and related compounds like methoxyamine have been utilized in the study of enzymatic reactions within the base-excision repair (BER) pathway. Methoxyamine, in particular, has been used to investigate the activities of enzymes such as uracil-DNA glycosylase and AP endodeoxyribonuclease, which play crucial roles in DNA repair mechanisms. The ability of methoxyamine to block apurinic/apyrimidinic (AP) sites without affecting the activity of uracil-DNA glycosylase makes it a valuable tool in understanding the complexities of DNA repair and the potential therapeutic implications of modulating these pathways (Liuzzi & Talpaert-Borlé, 1985).
Pain Management Research : In the realm of pain management, particularly muscle tension pain, studies have investigated the efficacy of treatments like flotation-REST (Restricted Environmental Stimulation Technique), which involves floating in a high salt concentration water tank. Research in this area has explored how such techniques can influence pain perception, stress hormones, and overall well-being, providing insights into non-pharmacological approaches to pain management (Kjellgren et al., 2001).
Photochemotherapy for Psoriasis : The application of methoxsalen (a methoxyphosphinate-related compound) combined with long-wave ultraviolet light in photochemotherapy has shown effectiveness in clearing psoriasis in patients. This treatment modality, which involves the interaction of light and drug (photochemotherapy), highlights the potential of methoxyphosphinate derivatives in dermatological applications and the broader therapeutic landscape of skin disorders (Parrish et al., 1974).
Organophosphate Pesticide Toxicity Mitigation : Methidathion, an organophosphate insecticide, demonstrates the broader implications of methoxyphosphinate compounds in environmental health. Research on methidathion's effects on liver enzymes and lipid peroxidation, as well as the protective role of antioxidants like vitamins E and C, underscores the environmental and health concerns associated with organophosphate pesticides and the potential strategies for mitigating their toxicity (Altuntaş et al., 2002).
Trauma Pain Management : Methoxyflurane, a halogenated ether related to methoxyphosphinates, has been re-purposed as an analgesic for managing moderate to severe trauma pain. Its application in emergency medicine, particularly in pre-hospital and emergency department settings, highlights the versatility of methoxyphosphinate derivatives in acute pain management and the ongoing exploration of their pharmacological benefits (Blair & Frampton, 2016).
Mechanism of Action
Target of Action
Methoxyphosphinate, also known as phosphomethanol, is a complex compoundSimilar compounds, such as organophosphates, are known to interact with various enzymes and proteins in biological systems .
Mode of Action
Organophosphates, a related group of compounds, are known to inhibit the activity of certain enzymes, leading to an accumulation of neurotransmitters in the nervous system . This can result in overstimulation and disruption of normal nerve function.
Biochemical Pathways
Related compounds such as organophosphates are known to interfere with the normal functioning of the nervous system by inhibiting the enzyme acetylcholinesterase, disrupting the breakdown of acetylcholine, a neurotransmitter .
Pharmacokinetics
Similar compounds are known to be rapidly absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Related compounds are known to cause overstimulation of the nervous system, leading to symptoms such as tremors, convulsions, and in severe cases, respiratory failure .
Action Environment
The action, efficacy, and stability of Methoxyphosphinate can be influenced by various environmental factors. For instance, the presence of other chemicals, pH levels, temperature, and biological factors can all impact the compound’s action . .
properties
InChI |
InChI=1S/CH3O3P/c1-4-5(2)3/h1H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKRTGZVYPZHCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10546868 | |
| Record name | PUBCHEM_13693071 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10546868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.006 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methoxyphosphinate | |
CAS RN |
52932-95-3 | |
| Record name | PUBCHEM_13693071 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10546868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3Ar,4S,6R,6aS)-2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-6-carboxylate](/img/structure/B1600600.png)


![1-[5-Fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one](/img/structure/B1600605.png)
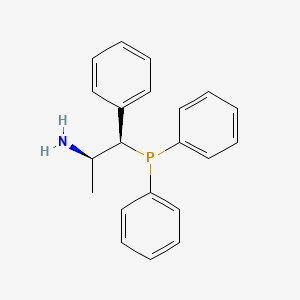
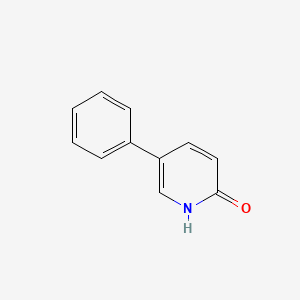
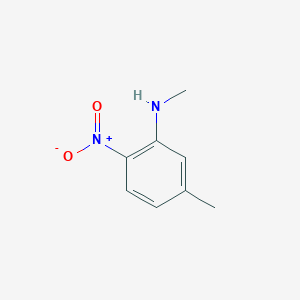
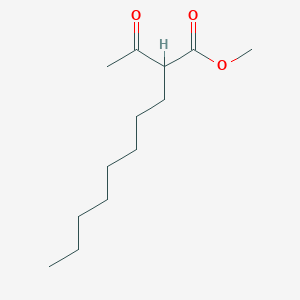
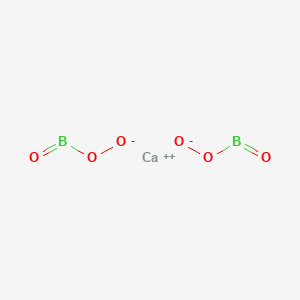
![1H,3H-Naphtho[2,3-c:6,7-c']difuran-1,3,6,8-tetrone](/img/structure/B1600616.png)

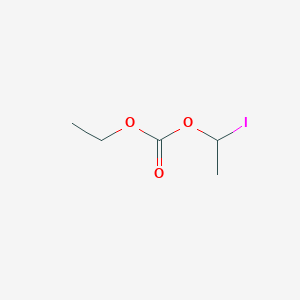
![(2S)-N-[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1600621.png)
